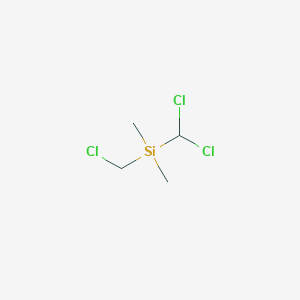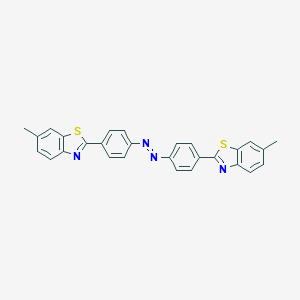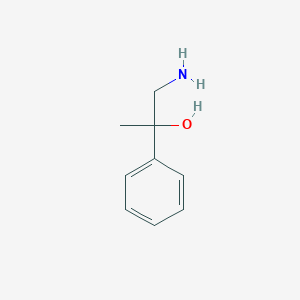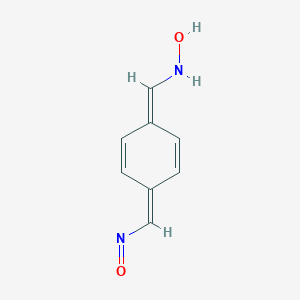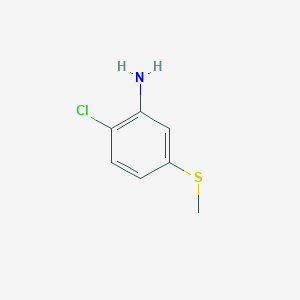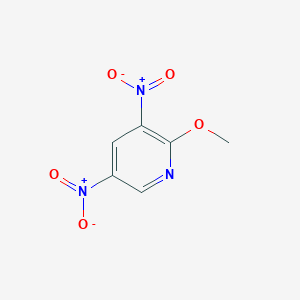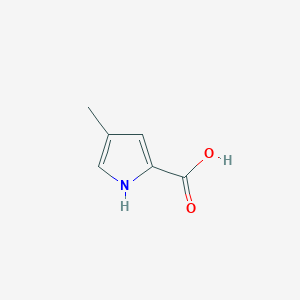
4-Methyl-1,3-heptadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1,3-heptadiene, also known as Sorbic Acid, is a chemical compound widely used in the food industry as a preservative. It is a colorless liquid with a characteristic odor and is soluble in water and ethanol. Sorbic acid is an unsaturated fatty acid and is naturally found in some fruits, such as berries and cherries.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
4-Methyl-1,3-heptadiene is used in the development and stereoengineering of various polymers. For instance, Crawford and Sita (2013) employed a strategy involving the control over dynamic methyl group exchange in coordination polymerization to manipulate the physical properties of poly(1,3-methylenecyclohexane) and its block copolymers (Crawford & Sita, 2013). Additionally, Wang et al. (2016) investigated the copolymerization of propylene with Si-containing α,ω-diolefins, including 4-methyl-1,3-heptadiene variants, to enhance rheological behavior and melt strength in polypropylenes (Wang et al., 2016).
Catalytic and Synthetic Chemistry
In catalytic and synthetic chemistry, 4-methyl-1,3-heptadiene derivatives play a crucial role. Boccia et al. (2013) polymerized 1,3-heptadiene with various catalytic systems to obtain novel stereoregular polymers, never reported before, with distinct isotactic and syndiotactic structures (Boccia et al., 2013). Sun et al. (2021) synthesized novel chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton, using rhodium-catalyzed asymmetric arylative bis-cyclization of a 1,6-enyne (Sun et al., 2021).
Chemical Physics and Material Science
Research in chemical physics and material science also involves 4-methyl-1,3-heptadiene. For instance, Pawlus et al. (2013) studied the effects of high pressures on the Debye process of 4-methyl-3-heptanol, a related compound, to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).
Eigenschaften
CAS-Nummer |
17603-57-5 |
|---|---|
Produktname |
4-Methyl-1,3-heptadiene |
Molekularformel |
C8H14 |
Molekulargewicht |
110.2 g/mol |
IUPAC-Name |
(3E)-4-methylhepta-1,3-diene |
InChI |
InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+ |
InChI-Schlüssel |
AHWGKLXMXHPYBI-SOFGYWHQSA-N |
Isomerische SMILES |
CCC/C(=C/C=C)/C |
SMILES |
CCCC(=CC=C)C |
Kanonische SMILES |
CCCC(=CC=C)C |
Andere CAS-Nummern |
40095-05-4 |
Synonyme |
4-Methyl-1,3-heptadiene (c,t) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




